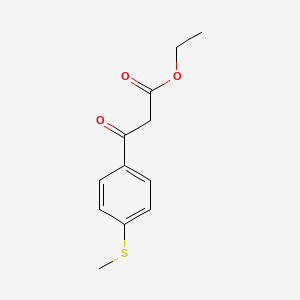

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate

Beschreibung

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate is an ester derivative featuring a 3-oxopropanoate backbone substituted with a 4-(methylthio)phenyl group at the β-position. This compound is primarily utilized as a key intermediate in synthesizing Elafibranor (a therapeutic agent for metabolic disorders), where its methylthio group enables regioselective modifications during drug development . The methylthio substituent (-SMe) contributes moderate electron-donating effects via sulfur’s lone pairs, influencing the compound’s reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

ethyl 3-(4-methylsulfanylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-3-15-12(14)8-11(13)9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZARDBBEJXHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263128 | |

| Record name | Ethyl 4-(methylthio)-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63131-31-7 | |

| Record name | Ethyl 4-(methylthio)-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63131-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(methylthio)-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions

- Acid Catalyst : Concentrated sulfuric acid (0.1–0.5 equiv) facilitates protonation of the carboxylic acid, enhancing electrophilicity.

- Solvent : Anhydrous ethanol serves as both solvent and reactant.

- Temperature : Reflux conditions (78–80°C) are maintained for 6–8 hours to ensure complete conversion.

- Workup : The crude product is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and purified via vacuum distillation or recrystallization.

Key Considerations

- Yield : Typical yields range from 70–85%, contingent on acid purity and reaction duration.

- Purity : Residual sulfuric acid necessitates thorough washing to avoid side reactions.

- Scalability : This method is industrially viable due to straightforward purification and minimal byproducts.

Claisen Condensation of Ethyl Acetate with 4-(Methylthio)acetophenone

Claisen condensation offers a robust pathway to β-keto esters. Here, ethyl acetate reacts with 4-(methylthio)acetophenone under basic conditions to form the target compound.

Reaction Mechanism

- Base Deprotonation : Sodium ethoxide (NaOEt) deprotonates ethyl acetate, generating an enolate.

- Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-(methylthio)acetophenone.

- Elimination : A β-keto ester is formed upon elimination of an ethoxide ion.

Optimization Parameters

- Base : Sodium ethoxide (1.2–1.5 equiv) ensures complete enolate formation.

- Solvent : Dry toluene or THF prevents hydrolysis of the base.

- Temperature : Reflux at 110°C (toluene) or 66°C (THF) for 4–6 hours.

- Yield : 60–75%, with higher purity achieved via column chromatography (silica gel, hexane/ethyl acetate).

Limitations

- Side Reactions : Over-condensation or keto-enol tautomerism may occur, necessitating precise stoichiometry.

- Substrate Sensitivity : Electron-donating methylthio groups enhance aryl ketone reactivity but may necessitate moderated base strength.

Grignard Acylation of Ethyl Oxalyl Chloride

This method exploits the nucleophilicity of Grignard reagents to construct the β-keto ester backbone.

Synthetic Steps

- Grignard Reagent Formation : 4-(Methylthio)phenylmagnesium bromide is prepared by reacting 4-bromo(methylthio)benzene with magnesium in dry THF.

- Acylation : The Grignard reagent reacts with ethyl oxalyl chloride at −78°C to form the β-keto ester.

- Quenching : The reaction is quenched with ammonium chloride, and the product is extracted with diethyl ether.

Advantages

Challenges

- Moisture Sensitivity : Strict anhydrous conditions are mandatory to prevent reagent decomposition.

- Cost : High reagent costs limit industrial applicability.

Biginelli-like Condensation for β-Keto Ester Synthesis

Adapting methodologies from pyrimidine synthesis, this approach condenses aldehydes, β-keto esters, and guanidine derivatives.

Protocol

- Reactants : 4-(Methylthio)benzaldehyde, ethyl acetoacetate, and urea or thiourea.

- Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl).

- Conditions : Reflux in ethanol (12–24 hours) yields the β-keto ester via cyclocondensation.

Outcomes

- Yield : 50–60%, with dihydropyrimidinone byproducts requiring separation.

- Applications : Primarily academic due to moderate efficiency but valuable for hybrid molecule synthesis.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Esterification | 70–85 | ≥95 | High | Moderate |

| Claisen Condensation | 60–75 | ≥90 | Moderate | Low |

| Grignard Acylation | 55–65 | ≥85 | Low | High |

| Biginelli Condensation | 50–60 | ≥80 | Low | Moderate |

Key Findings

- Esterification is optimal for industrial-scale production due to high yields and simplicity.

- Claisen Condensation balances yield and purity but requires stringent anhydrous conditions.

- Grignard Acylation suits lab-scale synthesis of high-purity batches despite cost constraints.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.

Substitution: Hydrochloric acid or sodium hydroxide; typically carried out under reflux conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Ethyl 3-(4-(methylthio)phenyl)-3-hydroxypropanoate.

Substitution: 3-(4-(methylthio)phenyl)-3-oxopropanoic acid.

Wissenschaftliche Forschungsanwendungen

Key Reactions

The compound can undergo several chemical reactions:

- Oxidation : The methylthio group can be oxidized to form sulfone derivatives.

- Reduction : The keto group can be reduced to form corresponding alcohols.

- Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions.

Chemistry

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications, facilitating the development of novel compounds with potential applications in various industries.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation, making it a candidate for further pharmaceutical development.

Medicine

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate is being explored as a lead compound for new pharmaceuticals. Its derivatives have been studied for their potential use in treating conditions like diabetes and as anti-cancer agents .

Industry

The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating various derivatives that can serve in agrochemicals and other industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Synthesis of complex molecules |

| Biology | Antimicrobial and anti-inflammatory activities | Effective against bacteria like Staphylococcus aureus |

| Medicine | Potential lead compound for pharmaceuticals | Investigated for diabetes treatment |

| Industry | Production of specialty chemicals | Used in agrochemicals |

Case Study 1: Antimicrobial Activity

A study conducted on ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against various strains, showing significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Research

In another investigation, derivatives of ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate were assessed for their anti-inflammatory properties using animal models. Results indicated a marked reduction in inflammation markers compared to untreated controls, suggesting further exploration into its therapeutic applications .

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methylthio group and the keto group can influence its binding affinity and specificity towards molecular targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Electronic Properties

Biologische Aktivität

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate features a methylthio group attached to a phenyl ring, which influences its reactivity and biological activity. The compound can be represented by the following structural formula:

The biological activity of Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methylthio group enhances its binding affinity, potentially leading to inhibition or modulation of specific biochemical pathways. This compound has been studied for its antimicrobial and anticancer properties, suggesting it may act through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate exhibits antimicrobial activity against various pathogens. A study found that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate possesses anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with findings suggesting that it may interfere with cancer cell proliferation.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A recent study tested Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, demonstrating its potential as an antimicrobial agent.

- Anticancer Research : In another study focusing on breast cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations above 50 µM. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Q & A

What are the key considerations for optimizing the synthesis of Ethyl 3-(4-(methylthio)phenyl)-3-oxopropanoate?

Basic

The synthesis typically involves esterification of 3-(4-(methylthio)phenyl)-3-oxopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Critical parameters include reaction temperature (reflux conditions), stoichiometric ratios, and catalyst concentration to maximize yield .

Advanced

Advanced optimization may involve exploring alternative catalysts (e.g., p-toluenesulfonic acid) or solvent systems (e.g., toluene vs. THF) to reduce side reactions. Kinetic studies using in-situ FTIR or HPLC can monitor intermediate formation and guide adjustments in reaction time or temperature .

How can spectroscopic techniques confirm the structural integrity of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR identifies the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ ~7.2–7.5 ppm for the substituted phenyl ring).

- ¹³C NMR confirms the ketone carbonyl (δ ~195–200 ppm) and ester carbonyl (δ ~165–170 ppm) .

Advanced

High-resolution mass spectrometry (HRMS) provides exact mass validation. X-ray crystallography can resolve stereoelectronic effects of the methylthio substituent on the phenyl ring, influencing reactivity .

What factors influence the compound’s reactivity in nucleophilic substitution reactions?

Basic

The electron-withdrawing ketone group adjacent to the ester enhances α-carbon acidity, facilitating enolate formation. Substituents on the phenyl ring (e.g., methylthio) modulate electronic effects, altering reaction rates .

Advanced

Advanced studies might explore solvent polarity effects on enolate stability or use DFT calculations to predict regioselectivity in reactions with electrophiles (e.g., alkyl halides). Controlled pH and temperature are critical to avoid hydrolysis of the ester group .

How does the methylthio substituent impact biological activity in enzyme inhibition studies?

Advanced

The methylthio group (-SMe) can enhance lipophilicity, improving membrane permeability. Its electron-donating properties may stabilize interactions with enzyme active sites (e.g., via hydrogen bonding or hydrophobic pockets). Molecular docking simulations with cytochrome P450 isoforms or kinases could validate binding modes .

What strategies are used to analyze structure-activity relationships (SAR) for analogs of this compound?

Advanced

SAR studies often involve synthesizing analogs with varied substituents (e.g., replacing -SMe with -OMe or halogens) and testing biological activity. A comparative table from literature illustrates:

| Substituent Position | Bioactivity (IC₅₀) | Key Interaction |

|---|---|---|

| 4-SMe (Parent) | 12 µM | Hydrophobic |

| 4-OMe | 45 µM | H-bonding |

| 4-Br | 8 µM | Halogen bonding |

Data from such analogs guide pharmacophore modeling .

How can researchers address stability challenges during storage or experimental use?

Basic

Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the methylthio group. Use anhydrous solvents in reactions to avoid ester hydrolysis .

Advanced

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products. Adding antioxidants (e.g., BHT) may mitigate oxidative decomposition .

How are contradictions in reactivity data resolved when comparing structural analogs?

Advanced

Divergent reactivity between analogs (e.g., bromo vs. trifluoromethyl derivatives) may arise from steric or electronic differences. Computational studies (e.g., Hammett σ values) quantify substituent effects. Experimental validation via kinetic isotope effects or isotopic labeling can clarify mechanisms .

What catalytic systems are effective for asymmetric synthesis using this compound?

Advanced

Chiral catalysts (e.g., Cinchona alkaloids or BINOL-derived organocatalysts) can induce enantioselective transformations (e.g., Michael additions). Recent studies report up to 90% ee using thiourea-based catalysts under mild conditions .

Which analytical methods ensure purity for pharmacological assays?

Basic

HPLC with UV detection (λ = 254 nm) is standard. Purity >95% is required for in vitro studies.

Advanced

Chiral HPLC or SFC separates enantiomers if racemization occurs during synthesis. ICP-MS detects trace metal impurities from catalysts .

What role does this compound play in developing kinase inhibitors?

Advanced

The ketopropanoate scaffold serves as a hinge-binding motif in kinase inhibitors. Structure-based design modifies the phenyl ring to target specific ATP-binding pockets (e.g., EGFR or BRAF kinases). In vivo efficacy studies in xenograft models validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.